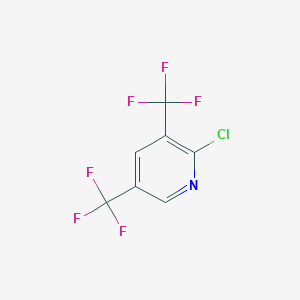

2-Chloro-3,5-bis(trifluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDGCDJQSHKITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538366 | |

| Record name | 2-Chloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70158-60-0 | |

| Record name | 2-Chloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,5-bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS: 70158-60-0): Properties, Reactivity, and Applications

Introduction: A Fluorinated Heterocycle of Strategic Importance

In the landscape of modern chemical synthesis, fluorinated building blocks are indispensable tools for tailoring the properties of functional molecules. The introduction of fluorine, particularly the trifluoromethyl (-CF3) group, can profoundly enhance critical parameters such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] 2-Chloro-3,5-bis(trifluoromethyl)pyridine stands out as a pyridine derivative of significant interest. Its structure is characterized by a pyridine core, a reactive chlorine atom at the 2-position, and two potent electron-withdrawing trifluoromethyl groups at the 3- and 5-positions. This specific arrangement of functional groups creates a highly activated system, making it a valuable and versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3] This guide provides an in-depth analysis of its properties, reactivity, synthesis, and safe handling for professionals in research and development.

Core Physicochemical and Spectroscopic Data

Precise characterization is the foundation of all chemical research. The fundamental properties of this compound are summarized below, providing the essential data points for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 70158-60-0 | [4][5] |

| Molecular Formula | C₇H₂ClF₆N | [5] |

| Molecular Weight | 249.54 g/mol | [5] |

| Boiling Point | 169 °C at 760 mmHg | |

| Density | 1.543 g/cm³ | [4] |

| Flash Point | 56 °C | [4] |

| Refractive Index | 1.4 | [4] |

| XLogP3 | 3.6 | [4] |

| InChIKey | NZDGCDJQSHKITG-UHFFFAOYSA-N | [4][5] |

Synthetic Pathways: A Strategic Overview

While specific industrial synthesis routes for this compound are often proprietary, its synthesis can be logically inferred from established methods for producing related poly-substituted trifluoromethylpyridines.[3][6] A highly effective and scalable approach involves the simultaneous, high-temperature, vapor-phase chlorination and fluorination of lutidine precursors.[3][6] This method is advantageous for its efficiency, though it requires specialized equipment to handle the corrosive reagents and high temperatures involved.

Caption: Proposed workflow for the synthesis of this compound.

Conceptual Experimental Protocol: Vapor-Phase Synthesis

This protocol is a conceptualization based on similar transformations and must be optimized for safety and yield in a specialized laboratory setting.[3][6]

-

Reactor Preparation: A high-temperature, corrosion-resistant flow reactor, often containing a fluidized bed of a suitable catalyst (e.g., iron fluoride), is prepared.[3]

-

Reagent Introduction: The 3,5-lutidine starting material is vaporized and introduced into the reactor along with a controlled flow of chlorine gas (Cl₂) and anhydrous hydrogen fluoride (HF).

-

Reaction Execution: The reaction is maintained at a high temperature (typically >300 °C). The causality for this is twofold: high thermal energy is required to initiate the radical chlorination of the methyl groups to -CCl₃ intermediates, and to drive the subsequent halogen exchange (fluorination) and aromatic chlorination on the pyridine ring.[3][6]

-

Product Quenching & Isolation: The gaseous product stream exiting the reactor is cooled rapidly (quenched). The resulting mixture is neutralized (e.g., with a sodium bicarbonate solution) to remove acidic byproducts like HCl and excess HF.[7]

-

Purification: The organic phase is separated. The crude product is then purified, typically by fractional distillation under reduced pressure, to isolate the this compound with high purity.[7]

Chemical Reactivity: The Power of Electrophilic Activation

The reactivity of this compound is dominated by the electronic properties of its substituents. The two -CF₃ groups are powerful sigma- and pi-electron-withdrawing groups. Their placement at the 3- and 5-positions synergistically withdraws electron density from the pyridine ring, making the chlorine-bearing C2 carbon highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr).

The key to this enhanced reactivity is the stabilization of the Meisenheimer complex, the negatively charged intermediate formed upon nucleophilic attack. The -CF₃ groups provide substantial resonance and inductive stabilization for this intermediate, dramatically lowering the activation energy of the reaction compared to less-substituted chloropyridines.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr) on the title compound.

Trustworthy Protocol: SₙAr Amination

This protocol describes a self-validating system for a typical amination reaction.

-

Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq). The vessel is then purged with an inert gas (e.g., Nitrogen or Argon). This is critical to prevent side reactions involving atmospheric moisture or oxygen, ensuring the reaction's integrity.

-

Solvent and Reagents: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile. These solvents are chosen for their ability to dissolve the reactants and stabilize charged intermediates without interfering with the reaction. Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq). The base is essential to neutralize the HCl generated in situ, driving the reaction to completion.

-

Reaction Conditions: Stir the mixture at a controlled temperature (ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine). The reaction progress should be monitored by a reliable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into water. This step precipitates the organic product while dissolving inorganic salts. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the pure aminated product.

Applications in Drug Discovery and Agrochemicals

The 3,5-bis(trifluoromethyl)pyridine moiety is a privileged scaffold in modern molecular design.

-

Medicinal Chemistry: Incorporating this fragment into a drug candidate can significantly improve its pharmacological profile. The two -CF₃ groups increase lipophilicity, which can enhance cell membrane permeability, and they can block sites of metabolism, increasing the drug's half-life.[2] Furthermore, the unique electronic and steric properties can lead to novel, high-affinity interactions with biological targets. For example, the related 3,5-bis(trifluoromethyl)phenyl motif is a core component of the FDA-approved drug Selinexor, highlighting the value of this substitution pattern in oncology.[2]

-

Agrochemicals: Trifluoromethylpyridines are central to many modern crop protection agents.[3][6][8] The high chemical and metabolic stability of the C-F bond contributes to the potency and residual activity of pesticides. Compounds derived from activated chloropyridines are used to develop potent fungicides, herbicides, and insecticides.[8][9][10]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[11]

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity | Category 4 (Oral) | [11] |

| Skin Corrosion/Irritation | Category 2 | [11] |

| Eye Damage/Irritation | Category 2A | [11] |

| Target Organ Toxicity | STOT SE 3 (Respiratory Irritation) | [11][12] |

Mandatory Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[4][11] An eyewash station and safety shower must be readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield for full protection.[11]

-

Dispensing: Handle as a solid or liquid in a well-ventilated area. Avoid generating dust or aerosols.[4] Use non-sparking tools.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][13]

-

Spill Response: In case of a spill, evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[11] Do not allow the product to enter drains.[11]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[11]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular engineering. Its highly activated nature, driven by the powerful electron-withdrawing effects of two trifluoromethyl groups, provides a reliable entry point for constructing complex molecular architectures. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full potential in the development of next-generation functional molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. cohizon.com [cohizon.com]

- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-bis(trifluoromethyl)pyridine

Introduction: In the landscape of modern medicinal chemistry and agrochemical development, fluorinated heterocycles serve as indispensable building blocks. The strategic incorporation of fluorine atoms, particularly as trifluoromethyl (-CF₃) groups, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-3,5-bis(trifluoromethyl)pyridine stands out as a pyridine core functionalized with two potent electron-withdrawing -CF₃ groups and a synthetically versatile chlorine atom. This guide provides an in-depth examination of its core physicochemical properties, analytical characterization protocols, and safety considerations, offering a critical resource for researchers leveraging this powerful intermediate in their synthetic endeavors.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is systematically identified by the following descriptors.

| Identifier | Value | Reference |

| CAS Number | 70158-60-0 | [1][2][3] |

| Molecular Formula | C₇H₂ClF₆N | [1][2][3] |

| Molecular Weight | 249.54 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5-Bis(trifluoromethyl)-2-chloropyridine | [1] |

| InChIKey | NZDGCDJQSHKITG-UHFFFAOYSA-N | [1] |

| SMILES | FC(C1=CN=C(Cl)C(C(F)(F)F)=C1)(F)F | [3] |

Molecular Structure Insights: The molecular architecture of this compound is key to its reactivity. The pyridine ring, an electron-deficient aromatic system by nature, is rendered significantly more electrophilic by the potent, inductive electron-withdrawing effects of two trifluoromethyl groups at the C3 and C5 positions. This electronic environment strongly activates the chlorine atom at the C2 position, making it an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This inherent reactivity is the primary reason for its utility as a synthetic intermediate. A related compound, 2-Chloro-3,6-bis(trifluoromethyl)pyridine, is noted to have its C2-chlorine highly activated by the two -CF₃ groups, a principle that directly applies here.[4]

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, solubility, and behavior in various experimental conditions. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Reference |

| Boiling Point | 169 °C (at 760 mmHg) | [1] |

| Density | 1.543 g/cm³ | [1] |

| Flash Point | 56 °C | [1] |

| Refractive Index | 1.4 | [1] |

| XLogP3 | 3.6 | [1] |

| Polar Surface Area (PSA) | 12.9 Ų | [1] |

| Monoisotopic Mass | 248.978 Da | [5] |

Expertise-Driven Interpretation:

-

Lipophilicity (XLogP3): The XLogP3 value of 3.6 indicates a significant degree of lipophilicity ("fat-loving"). This property is critical in drug development, as it suggests the compound can readily cross lipid cell membranes. The two -CF₃ groups are major contributors to this high value.

-

Boiling and Flash Points: The relatively high boiling point is consistent with its molecular weight and polarity. The flash point of 56 °C indicates that it is a combustible liquid and requires careful handling away from ignition sources.[1]

-

Polar Surface Area (PSA): A low PSA of 12.9 Ų further supports its lipophilic character and suggests good potential for oral bioavailability in derivative drug candidates.

Section 3: Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. While publicly available experimental spectra for this specific isomer are limited, the following section details the standard, self-validating protocols and expected results for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the compound's molecular weight and fragmentation pattern, confirming its elemental composition.

Predicted Mass Data: Computational tools predict the following mass-to-charge ratios (m/z) for common adducts, which are invaluable for interpreting experimental results.[5]

-

[M+H]⁺: 249.98528 m/z

-

[M+Na]⁺: 271.96722 m/z

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS instrument. The rationale for using GC is its suitability for volatile and thermally stable compounds like this one.

-

GC Separation: Utilize a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., starting at 50 °C, ramping to 250 °C at 10 °C/min) to ensure separation from any impurities.

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. The high energy of EI (typically 70 eV) will cause fragmentation.

-

Data Analysis: Look for the molecular ion peak (M⁺) at m/z ≈ 249. The isotopic pattern of this peak is critical for validation: the presence of one chlorine atom will result in a characteristic M+2 peak (~32% the intensity of M⁺). Analyze the fragmentation pattern, expecting the loss of Cl, F, and CF₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is an excellent solvent for many organic molecules and its residual proton peak is well-characterized.

-

Homogenization: Cap the tube and gently invert or vortex to ensure the sample is fully dissolved and the solution is homogeneous. This prevents spectral artifacts from an uneven magnetic field.

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Expected Spectral Features:

-

¹H NMR: The spectrum should show two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). One signal will correspond to the proton at C4 and the other to the proton at C6. Their splitting patterns will be influenced by each other (meta-coupling).

-

¹³C NMR: Seven distinct carbon signals are expected. The carbons attached to the trifluoromethyl groups (C3 and C5) will appear as quartets due to one-bond C-F coupling. The chemical shifts will be influenced by the attached atoms (Cl, N, CF₃).

-

¹⁹F NMR: The spectrum should exhibit two sharp singlets, one for each of the two magnetically non-equivalent -CF₃ groups. The chemical shifts will be characteristic of trifluoromethyl groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands.

Expected Characteristic Bands:

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1350-1100 cm⁻¹: Very strong, characteristic C-F stretching vibrations from the two -CF₃ groups.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the comprehensive characterization of a chemical intermediate like this compound.

Caption: Standard workflow for the analytical confirmation of a chemical intermediate.

Section 4: Reactivity and Synthetic Utility

As highlighted in Section 1, the defining characteristic of this compound is the enhanced reactivity of its C2-chlorine atom toward nucleophilic substitution. This makes it a valuable electrophilic partner for constructing more complex molecules.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The electron density of the pyridine ring is significantly lowered by the two -CF₃ groups, stabilizing the negative charge in the Meisenheimer complex intermediate that forms during an SₙAr reaction. This stabilization lowers the activation energy of the reaction, making the substitution rapid and efficient with a wide range of nucleophiles (e.g., amines, alcohols, thiols).

The logical flow from structure to application is visualized below.

Caption: The relationship between molecular structure and synthetic application.

Section 5: Safety, Handling, and Storage

Proper handling of chemical reagents is non-negotiable for researcher safety and experimental integrity. This compound is a hazardous substance and must be handled accordingly.[2]

GHS Hazard Classification: [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Safe Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[2] A face shield is recommended if there is a splash risk.

-

Ventilation: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][2]

-

Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately and thoroughly with water.[2]

-

Spill Response: In the event of a spill, evacuate the area. Use an absorbent, non-combustible material (e.g., vermiculite or sand) to contain the spill. Collect the material into a suitable container for hazardous waste disposal. Do not allow the chemical to enter drains.[2]

Storage Conditions:

-

Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

-

Keep away from heat, sparks, and open flames.[7]

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in pharmaceutical and agrochemical research. Its distinct physicochemical properties, driven by the dual trifluoromethyl groups, result in high lipophilicity and a synthetically useful, activated chlorine atom. A thorough understanding of its properties, analytical signatures, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

2-Chloro-3,5-bis(trifluoromethyl)pyridine molecular structure and reactivity

An In-Depth Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine: Molecular Structure, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document delves into the molecule's unique structural attributes, predictable reactivity patterns, and its applications as a versatile synthetic intermediate.

Introduction: The Significance of a Fluorinated Heterocycle

This compound (CAS No. 70158-60-0) belongs to the class of trifluoromethylpyridines (TFMPs), which are crucial structural motifs in a wide array of biologically active compounds.[1] The introduction of trifluoromethyl (-CF₃) groups into organic molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The combination of two strongly electron-withdrawing -CF₃ groups on a pyridine scaffold, along with a reactive chlorine handle, makes this compound a highly valuable and versatile intermediate for creating complex molecules in the pharmaceutical and agrochemical industries.[4][5]

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the pyridine ring dictates the molecule's electronic character and reactivity. The pyridine nitrogen and the two -CF₃ groups at the 3- and 5-positions act in concert to render the aromatic ring significantly electron-deficient. This electronic pull is foundational to understanding its chemical behavior.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 70158-60-0 | [6][7] |

| Molecular Formula | C₇H₂ClF₆N | [6][8] |

| Molecular Weight | 249.54 g/mol | [6][7] |

| Appearance | Not specified; likely a solid or oil | - |

| InChI Key | NZDGCDJQSHKITG-UHFFFAOYSA-N | [6][8] |

| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F | [6][8] |

| XLogP3-AA | 3.6 | [8] |

| Monoisotopic Mass | 248.9779957 Da |[6][8] |

Chemical Reactivity and Synthetic Protocols

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. This makes it an excellent substrate for specific classes of reactions, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Caption: Key factors influencing the reactivity of the title compound.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity is the displacement of the chloride at the C2 position by a nucleophile. The strong inductive and resonance electron-withdrawing effects of the -CF₃ groups and the pyridine nitrogen stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[9][10] This makes the C2-Cl bond highly susceptible to attack by a wide range of nucleophiles.

Caption: General workflow for Nucleophilic Aromatic Substitution (SₙAr).

Exemplary Protocol: Amination via SₙAr

This protocol describes a general procedure for the reaction with an amine nucleophile.

-

Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent and Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq, for O- or S-nucleophiles).[11]

-

Nucleophile Addition: Add the desired amine, alcohol, or thiol nucleophile (1.1-1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free to attack the electron-deficient pyridine ring. The base is required to deprotonate the nucleophile (if it is not already anionic) or to act as a scavenger for the HCl generated in reactions with neutral amines.

Palladium-Catalyzed Cross-Coupling Reactions

As an aryl chloride, the C2-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions. These reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. While often more challenging than with aryl bromides or iodides, the high electron deficiency of this substrate can facilitate the initial oxidative addition step, which is often rate-limiting for aryl chlorides.[12]

Potential Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Catalyst System: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, PPh₃; 2-10 mol%).[13]

-

Solvent and Base: Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Add a base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).

-

Reaction: Degas the mixture thoroughly and heat under an inert atmosphere to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude material using flash column chromatography.

Causality: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[14][15] The base activates the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.

Synthesis

The synthesis of this compound is not widely detailed in standard literature, but a plausible route can be inferred from established methods for producing related fluorinated pyridines.[5] A common industrial approach involves the high-temperature, vapor-phase chlorination and fluorination of picoline (methylpyridine) precursors.[4][16] For this specific isomer, a multi-step synthesis starting from a suitably substituted pyridine or lutidine derivative, followed by chlorination and fluorination steps, would be a logical pathway.

Applications in Research and Development

The primary value of this compound lies in its role as a building block. The 3,5-bis(trifluoromethyl)pyridyl moiety is a desirable pharmacophore. By using the reactions described above, medicinal and agrochemical chemists can readily introduce this group into more complex target molecules.

-

Medicinal Chemistry: The -CF₃ groups can improve cell membrane permeability and block metabolic degradation at adjacent sites, making it a valuable component in the design of new drug candidates.[3]

-

Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate trifluoromethylpyridine cores to enhance efficacy and biological half-life.[1][4] Fluazinam, a potent fungicide, is an example of a commercial product derived from a trifluoromethylpyridine intermediate.[1]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[17]

Table 2: Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a respirator if dust or vapors are generated. | [17] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. | [17] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [17] |

| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention. | [17] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |[17] |

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. PubChemLite - this compound (C7H2ClF6N) [pubchemlite.lcsb.uni.lu]

- 9. youtube.com [youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed cross-coupling reactions in supercritical carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. alfa-chemical.com [alfa-chemical.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-3,5-bis(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. We will delve into its commercial availability, synthesis, chemical properties, and applications, with a focus on providing practical insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) derivatives are a critical class of heterocyclic compounds in the development of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoromethyl (-CF3) group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug molecules.[2][3] This makes trifluoromethylpyridine derivatives, such as this compound, highly sought-after intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

This compound, with its distinct substitution pattern, offers a unique combination of reactivity and stability, making it a versatile scaffold for the creation of novel therapeutic agents. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, while the two trifluoromethyl groups at the 3- and 5-positions modulate the electronic properties and conformational preferences of the pyridine ring.

Commercial Availability

This compound is commercially available from a range of chemical suppliers. Researchers can procure this compound in various quantities, from laboratory-scale to bulk, ensuring a steady supply for both research and development needs.

| Supplier | CAS Number | Molecular Formula | Additional Information |

| Sigma-Aldrich | 70158-60-0 | C7H2ClF6N | Available through their Ambeed catalog.[4] |

| Oakwood Chemical | 70158-60-0 | C7H2ClF6N | Provides technical specifications and safety data.[5] |

| Echemi | 70158-60-0 | C7H2ClF6N | Listed by various manufacturers, including Compound Net Biotechnology Inc.[6] |

| BLDpharm | 70158-60-0 | C7H2ClF6N | Offers the product with supporting analytical data like NMR and HPLC.[7] |

| Clearsynth | 70158-60-0 | C7H2ClF6N | Provides the compound for research purposes with a Certificate of Analysis.[8] |

Synthesis and Chemical Properties

The synthesis of this compound typically involves a multi-step process, often starting from readily available lutidine isomers. A common industrial approach is the vapor-phase chlorination and subsequent fluorination of a suitable precursor.

A plausible synthetic pathway starts with 3,5-lutidine. The methyl groups are first chlorinated to form trichloromethyl groups, followed by fluorination to yield the desired trifluoromethyl groups. Finally, chlorination of the pyridine ring at the 2-position affords the target molecule. This process is often carried out at high temperatures over a catalyst.[6]

Caption: Proposed synthesis pathway for this compound.

Key Chemical Properties:

| Property | Value |

| CAS Number | 70158-60-0[6] |

| Molecular Formula | C7H2ClF6N[6] |

| Molecular Weight | 249.54 g/mol [6][9] |

| Boiling Point | 169 °C at 760 mmHg[6] |

| Density | 1.543 g/cm³[6] |

| Flash Point | 56 °C[6] |

Reactivity and Handling

The reactivity of this compound is primarily dictated by the chlorine atom at the 2-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The two electron-withdrawing trifluoromethyl groups further activate the ring towards nucleophilic attack.

Safety and Handling:

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel pharmaceutical agents. The trifluoromethyl groups can enhance a molecule's metabolic stability by blocking sites of oxidation and can also improve its binding affinity to target proteins through favorable interactions.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, the broader class of trifluoromethylpyridines is integral to numerous therapeutic agents. For instance, related compounds are key intermediates in the synthesis of drugs for a variety of indications.[10] The strategic placement of the chloro and bis(trifluoromethyl) groups on the pyridine scaffold provides a versatile platform for medicinal chemists to explore new chemical space and develop next-generation therapies.

The workflow for utilizing such a building block in a drug discovery program is outlined below:

Caption: A typical drug discovery workflow utilizing this compound.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of reactive sites and modulating functional groups provides a powerful tool for the design and synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jelsciences.com [jelsciences.com]

The Trifluoromethyl Group as a Strategic Tool in Pyridine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and drug design. The CF₃ group, acting as a potent electron-withdrawing moiety, profoundly alters the physicochemical and pharmacological properties of the pyridine ring, influencing its basicity, metabolic stability, lipophilicity, and receptor-binding interactions. This guide provides an in-depth technical examination of the fundamental electron-withdrawing effects of the trifluoromethyl group on the pyridine ring. We will explore the consequential impact on the ring's pKa and reactivity, detail robust synthetic methodologies for the preparation of trifluoromethylated pyridines, and present field-proven experimental protocols. This document is intended to serve as a comprehensive resource for researchers leveraging the unique properties of trifluoromethylated pyridines in the design and synthesis of novel chemical entities.

Introduction: The Rise of Trifluoromethylated Pyridines in Drug Discovery

The Unique Role of the Pyridine Scaffold

The pyridine ring is a privileged N-heterocyclic scaffold in drug discovery, prized for its ability to act as a bioisostere for a phenyl ring while introducing a hydrogen bond acceptor and a locus of basicity. Its presence in numerous approved drugs, such as the HIV protease inhibitor Tipranavir and the COX-2 inhibitor Celecoxib, underscores its importance.[1] The nitrogen atom's lone pair allows for critical interactions with biological targets and modulates aqueous solubility.

The Trifluoromethyl Group: A Bioisostere with Profound Electronic Influence

The trifluoromethyl group is far more than a simple bioisostere for a methyl group. Its defining characteristic is its intense electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. Unlike a single fluorine atom, which exhibits both inductive withdrawal and resonance donation, the CF₃ group's influence is dominated by a powerful inductive effect (–I effect).[2] This property is leveraged by medicinal chemists to fine-tune molecular properties such as metabolic stability (by blocking sites of oxidative metabolism), lipophilicity, and, most critically, the electronic character of aromatic systems.

Synergy of CF₃ and Pyridine: A Privileged Combination

The conjugation of a trifluoromethyl group to a pyridine ring creates a molecular entity with dramatically altered properties compared to the parent heterocycle. The CF₃ group's strong electron-withdrawing effect significantly reduces the basicity of the pyridine nitrogen, which can be crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles. This electronic perturbation also modifies the reactivity of the pyridine ring, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution—a feature that opens up unique synthetic pathways.[3][4]

Fundamental Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring

Inductive (–I) Effect: The Primary Driving Force

The primary mechanism by which the CF₃ group exerts its influence is through-bond induction. The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bonds of the pyridine ring, resulting in a net withdrawal of electron density from the entire aromatic system. The magnitude of this effect is significant, as reflected in its Hammett constant (σₚ = 0.54), indicating it is a strongly electron-withdrawing group.[2]

Impact on pKa and Basicity: A Quantitative Perspective

The most direct and quantifiable consequence of the CF₃ group's –I effect is a dramatic reduction in the basicity of the pyridine nitrogen. The electron density on the nitrogen lone pair is substantially decreased, making it a weaker Brønsted-Lowry base. This is reflected in the pKa of the corresponding pyridinium ion (pKaH), which is significantly lower than that of unsubstituted pyridine.

The position of the CF₃ group has a pronounced effect on the extent of this basicity reduction. A CF₃ group at the 2- or 4-position can exert its electron-withdrawing effect more directly on the nitrogen atom through resonance-like structures of the protonated form, leading to a greater decrease in pKa compared to substitution at the 3-position.

Table 1: Comparison of Pyridine and Trifluoromethylpyridine pKa Values

| Compound | pKa of Conjugate Acid (pKaH) | Notes |

| Pyridine | 5.23[5][6] | Experimental Value |

| 4-(Trifluoromethyl)pyridine | 2.92 ± 0.10 | Predicted Value[7][8] |

| 2-(Trifluoromethyl)pyridine | ~1.9 (estimated) | Predicted values for substituted analogs suggest a pKa below 2.[9] |

| 3-(Trifluoromethyl)pyridine | ~3.5 (estimated) | Expected to be the most basic of the three isomers. |

Influence on Spectroscopic Properties (NMR)

The electron-withdrawing nature of the CF₃ group deshields the protons and carbons of the pyridine ring, leading to downfield shifts in ¹H and ¹³C NMR spectra compared to unsubstituted pyridine. The effect is most pronounced for the nuclei closest to the CF₃ group. ¹⁹F NMR is also a powerful tool for characterizing these compounds, with the chemical shift of the CF₃ group being sensitive to its electronic environment.

Table 2: Typical NMR Chemical Shifts (δ, ppm) for Trifluoromethylpyridine Isomers

| Isomer | ¹H NMR (Positions) | ¹³C NMR (CF₃ Carbon) | ¹⁹F NMR |

| 2-(Trifluoromethyl)pyridine | H6: ~8.7, H3: ~7.8, H4: ~7.9, H5: ~7.5 | ~148 (q, J ≈ 35 Hz) | ~ -68 |

| 3-(Trifluoromethyl)pyridine | H2: ~8.9, H6: ~8.8, H4: ~8.1, H5: ~7.6 | ~131 (q, J ≈ 34 Hz) | ~ -63 |

| 4-(Trifluoromethyl)pyridine | H2,6: ~8.8, H3,5: ~7.6 | ~138 (q, J ≈ 34 Hz) | ~ -65 |

Note: Values are approximate and can vary with solvent and concentration. Data compiled from various sources.[6][8][10][11]

Synthetic Strategies for the Preparation of Trifluoromethylated Pyridines

The introduction of a CF₃ group onto a pyridine ring can be achieved through two primary strategies: direct trifluoromethylation of a pre-formed pyridine ring or construction of the ring from CF₃-containing building blocks.

Direct Trifluoromethylation of a Pre-formed Pyridine Ring

Direct C-H trifluoromethylation is an atom-economical and highly desirable strategy. The choice of reagent dictates the mechanism—radical, nucleophilic, or electrophilic.

Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive and stable solid that serves as a precursor to the trifluoromethyl radical (•CF₃) upon oxidation.[6][8] This reaction is particularly effective for direct C-H functionalization of heterocycles. The reaction typically proceeds under mild conditions, often using an oxidant like tert-butyl hydroperoxide (TBHP).[6][12]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: General mechanism of radical trifluoromethylation.

Experimental Protocol 1: Radical Trifluoromethylation of 4-tert-Butylpyridine [4][6]

-

Rationale: This protocol demonstrates a field-proven method for the direct C-H trifluoromethylation of an electron-rich pyridine derivative. The biphasic DCM/water system facilitates the reaction between the organic substrate and the water-soluble reagents. TBHP acts as the oxidant to generate the key trifluoromethyl radical from the Langlois reagent.

-

Materials:

-

4-tert-Butylpyridine

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

Dichloromethane (DCM)

-

Deionized Water (H₂O)

-

-

Procedure:

-

To a round-bottom flask, add 4-tert-butylpyridine (1.0 equiv).

-

Add a 1:1 mixture of DCM and H₂O to achieve a substrate concentration of 0.2 M.

-

Add sodium trifluoromethanesulfinate (3.0 equiv) to the biphasic solution.

-

Stir the mixture vigorously at room temperature.

-

Slowly add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture over 10-15 minutes.

-

Continue to stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-trifluoromethyl-4-tert-butylpyridine.

-

Trimethyl(trifluoromethyl)silane (TMSCF₃), the Ruppert-Prakash reagent, is the most common source for the nucleophilic trifluoromethyl anion ("CF₃⁻").[13][14] TMSCF₃ itself is not highly reactive, but in the presence of a nucleophilic activator (typically a fluoride source like TBAF or CsF), it generates a highly reactive trifluoromethyl anion or a hypervalent silicate species that can attack electrophilic centers.[13][15] For an electron-deficient ring like pyridine, this reaction typically requires activation of the ring, for example, by forming an N-oxide or a pyridinium salt, to make it sufficiently electrophilic for attack.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Catalytic cycle for nucleophilic trifluoromethylation.

Experimental Protocol 2: Nucleophilic Trifluoromethylation of an Activated Pyridine Derivative (General) [13][16]

-

Rationale: This generalized protocol is based on the well-established trifluoromethylation of imines, which are electronically similar to activated pyridine systems. A stoichiometric amount of a soluble fluoride source like TBAT (tetrabutylammonium triphenyldifluorosilicate) is used to ensure efficient generation of the trifluoromethyl anion. The reaction is run at low temperature to control reactivity.

-

Materials:

-

Activated Pyridine Substrate (e.g., an N-acyl pyridinium salt or 2-halopyridine)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

-

Tetrabutylammonium triphenyldifluorosilicate (TBAT) or similar fluoride source

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the activated pyridine substrate (1.0 equiv) and TBAT (1.1 equiv).

-

Add anhydrous THF via syringe.

-

Cool the resulting mixture to -55 °C using a dry ice/acetone bath.

-

Slowly add a solution of TMSCF₃ (1.2 equiv) in anhydrous THF to the stirred mixture.

-

Stir the reaction at -55 °C for 0.5 to 2 hours. Monitor the reaction progress by TLC. The disappearance of the solid TBAT often indicates completion.

-

Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (which may be a dihydropyridine intermediate requiring subsequent oxidation) by column chromatography.

-

Hypervalent iodine compounds, such as Togni's reagents, are effective for delivering an electrophilic trifluoromethyl group ("CF₃⁺").[3][7] Due to the electron-deficient nature of the pyridine ring, direct electrophilic attack is challenging. Therefore, a common strategy involves temporarily converting the pyridine into an electron-rich enamine-like species via hydrosilylation.[5] This intermediate is then susceptible to attack by the electrophilic Togni reagent, typically at the 3-position. A final oxidation step restores aromaticity.

dot graph TD { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for activating and trifluoromethylating pyridine.

Experimental Protocol 3: 3-Position-Selective C-H Trifluoromethylation of a Pyridine Derivative [5]

-

Rationale: This state-of-the-art protocol illustrates the necessity of substrate activation for electrophilic trifluoromethylation of pyridines. Hydrosilylation with a silane and a Lewis acid catalyst generates a nucleophilic dihydropyridine intermediate, which then reacts selectively with the electrophilic Togni reagent. DDQ is a powerful oxidant for the final rearomatization step.

-

Materials:

-

Pyridine or Quinoline Derivative

-

Methylphenylsilane (H₂SiMePh)

-

Tris(pentafluorophenyl)borane [B(C₆F₅)₃]

-

Togni Reagent I

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

-

Procedure:

-

Activation Step: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the pyridine derivative (1.0 equiv) in anhydrous DCE.

-

Add tris(pentafluorophenyl)borane (5 mol%).

-

Add methylphenylsilane (1.5 equiv) and heat the mixture at 65 °C for 5-12 hours until the starting material is consumed (monitor by GC-MS).

-

Cool the reaction mixture to 0 °C.

-

Trifluoromethylation Step: Add Togni Reagent I (1.2 equiv) in one portion.

-

Stir the mixture at 0 °C to room temperature for 1-4 hours.

-

Oxidation Step: Add DDQ (1.5 equiv) and stir at room temperature for an additional 1-3 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract with DCM (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to afford the 3-trifluoromethylpyridine product.

-

Reactivity of Trifluoromethylated Pyridines

Electrophilic Aromatic Substitution (SEAr)

The strong deactivating nature of the CF₃ group makes electrophilic aromatic substitution on trifluoromethylated pyridines exceedingly difficult. The ring is electron-poor to begin with, and the addition of the CF₃ group further reduces its nucleophilicity. Reactions such as nitration or halogenation, if they proceed at all, require harsh conditions and often result in low yields.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing CF₃ group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). By stabilizing the negative charge in the Meisenheimer intermediate, the CF₃ group lowers the activation energy for nucleophilic attack. This effect is most pronounced when the CF₃ group is positioned ortho or para (i.e., at the 2-, 4-, or 6-positions) to the leaving group, allowing for direct resonance stabilization. This enhanced reactivity is a powerful tool in synthetic chemistry, enabling the facile displacement of halides or other leaving groups to build molecular complexity.[3][4]

Case Study: Celecoxib

The blockbuster anti-inflammatory drug Celecoxib (Celebrex®) provides a quintessential example of the strategic use of a trifluoromethyl group on a heterocyclic ring (in this case, pyrazole, which is electronically related to pyridine). The CF₃ group on the pyrazole ring is critical for its biological activity as a selective COX-2 inhibitor. It occupies a hydrophobic pocket in the COX-2 enzyme active site, contributing to the drug's selectivity over the COX-1 isoform. This highlights how the steric and electronic properties of the CF₃ group can be masterfully exploited in rational drug design.[1]

Conclusion: Harnessing the Power of Electron-Withdrawing Effects for Molecular Design

The trifluoromethyl group is a powerful modulator of the electronic landscape of the pyridine ring. Its profound electron-withdrawing effects drastically reduce basicity and fundamentally alter the ring's reactivity, deactivating it towards electrophiles and activating it towards nucleophiles. A sophisticated understanding of these principles, combined with a command of modern synthetic methods for trifluoromethylation, provides researchers and drug developers with an indispensable toolkit. By strategically placing CF₃ groups on pyridine scaffolds, scientists can fine-tune physicochemical properties to optimize ADME profiles, enhance target binding, and ultimately design more effective and safer chemical entities for pharmaceutical and agrochemical applications.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 5. benchchem.com [benchchem.com]

- 6. Togni Reagent II - Enamine [enamine.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 16. researchgate.net [researchgate.net]

potential applications of bis(trifluoromethyl)pyridine compounds

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Bis(trifluoromethyl)pyridine Compounds

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. Among the myriad of fluorinated motifs, the bis(trifluoromethyl)pyridine scaffold has emerged as a structure of significant interest. The presence of two powerful electron-withdrawing trifluoromethyl (-CF₃) groups on the pyridine ring imparts a unique combination of physicochemical properties, including modulated pKa, enhanced metabolic stability, increased lipophilicity, and specific conformational preferences. This guide provides a comprehensive overview of the bis(trifluoromethyl)pyridine core, detailing its fundamental properties, key synthetic methodologies, and diverse applications. We will explore its role in the development of potent and selective pharmaceuticals, next-generation agrochemicals, and advanced functional materials, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Bis(trifluoromethyl)pyridine Scaffold

The pyridine ring is a ubiquitous heterocycle in bioactive compounds. The introduction of one or more trifluoromethyl groups dramatically alters its fundamental properties. The -CF₃ group is a powerful electron-withdrawing group via the inductive effect and is also highly lipophilic. When two such groups are present, these effects are amplified, leading to a unique chemical entity.

Modulation of Physicochemical Properties

The primary consequence of adding two -CF₃ groups to a pyridine ring is a significant decrease in the basicity (pKa) of the ring nitrogen. For instance, the pKa of pyridine is approximately 5.2, while the pKa of 3,5-bis(trifluoromethyl)pyridine is drastically lowered to around -0.1, rendering it essentially non-basic under physiological conditions. This has profound implications in drug design:

-

Reduced Off-Target Effects: By eliminating the basicity of the pyridine nitrogen, undesirable interactions with acidic biopolymers or off-target receptors (e.g., hERG channel) can be minimized.

-

Improved Cell Permeability: A neutral molecule often exhibits better membrane permeability compared to a protonated, charged counterpart.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can shield adjacent positions on the pyridine ring from oxidative metabolism by cytochrome P450 enzymes.

Lipophilicity and Binding Interactions

The -CF₃ group is one of the most lipophilic substituents known. The inclusion of two such groups significantly increases the overall lipophilicity of a molecule, which can enhance its ability to cross lipid membranes and engage with hydrophobic binding pockets in target proteins. Furthermore, the fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to tighter ligand-receptor binding affinity.

Applications in Pharmaceutical Research and Development

The unique properties of the bis(trifluoromethyl)pyridine scaffold have made it a valuable component in the design of novel therapeutics, particularly for challenging biological targets.

Case Study: RORγt Inhibitors for Autoimmune Diseases

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that is a key driver of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. It is a high-priority target for the treatment of autoimmune diseases such as psoriasis and multiple sclerosis.

Several potent RORγt inhibitors utilize a central bis(trifluoromethyl)pyridine core. This motif serves as a non-basic hinge-binding element that orients other functional groups into the ligand-binding pocket. The electron-deficient nature of the ring allows it to act as a unique hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (SAR) Data

| Compound | Core Scaffold | RORγt IC₅₀ (nM) | IL-17 Release IC₅₀ (nM) | Reference |

| BMS-986165 | 2,4-Bis(trifluoromethyl)pyridine | 11 | 25 | |

| Compound X | 3,5-Bis(trifluoromethyl)pyridine | 22 | 40 | |

| M-3626 | 3,5-Bis(trifluoromethyl)pyridine | 3.5 | 10 |

Workflow for RORγt Inhibitor Development

Caption: Drug discovery workflow highlighting the introduction of the bis(trifluoromethyl)pyridine scaffold.

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids. Inhibiting sEH is a promising strategy for treating hypertension and inflammatory diseases. Potent inhibitors have been developed that feature a 2,6-bis(trifluoromethyl)pyridine core. In this context, the scaffold acts as a central, metabolically robust anchor to position urea or amide groups for optimal interaction with the enzyme's active site. The non-basic nature of the pyridine prevents metabolic N-oxidation, a common pathway for pyridine-containing drugs, thus improving the pharmacokinetic profile.

Applications in Agrochemicals

The drive for more potent, selective, and environmentally stable pesticides has led to the widespread use of fluorinated compounds. The bis(trifluoromethyl)pyridine motif is particularly effective in this arena.

Case Study: Flupyradifurone Insecticide

Flupyradifurone is a modern butenolide insecticide developed by Bayer CropScience that is effective against a broad range of sucking insects. Its structure is centered on a 2,6-bis(trifluoromethyl)pyridine fragment. This core is critical for its mode of action, which involves acting as an agonist at the nicotinic acetylcholine receptor (nAChR) in insects. The specific electronic and steric properties imparted by the two -CF₃ groups are believed to be key for its high affinity and selectivity for the insect nAChR over the vertebrate counterpart, contributing to its favorable safety profile for non-target organisms.

Logical Relationship in Flupyradifurone's Design

Caption: Contribution of the scaffold's properties to insecticidal activity.

Applications in Materials Science

The strong electron-withdrawing nature of the bis(trifluoromethyl)pyridine core makes it an attractive building block for advanced organic materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In the design of materials for OLEDs, precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is critical for efficient charge injection, transport, and recombination. Bis(trifluoromethyl)pyridine derivatives are used as electron-transport layer (ETL) materials or as hosts for phosphorescent emitters. The electron-deficient pyridine ring helps to lower the LUMO energy level, facilitating electron injection from the cathode and ensuring balanced charge transport within the device, which ultimately leads to higher efficiency and longer operational lifetimes.

Experimental Protocols

The following protocols are representative examples of the synthesis and application of bis(trifluoromethyl)pyridine compounds, based on established literature.

Protocol: Synthesis of 4-chloro-3,5-bis(trifluoromethyl)pyridine

This protocol describes a common method for synthesizing a key intermediate used in the production of various bioactive molecules.

Causality: This multi-step synthesis starts from a readily available pyridine N-oxide. The nitration step is directed by the N-oxide group. The subsequent chlorination and deoxygenation steps are standard transformations. The final, key step is a copper-mediated trifluoromethylation using a reagent like the Togni reagent or methyl fluorosulfonyldifluoroacetate, which is effective for electron-deficient aromatic rings.

Step-by-Step Methodology:

-

Nitration: To a solution of pyridine N-oxide (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise at 0 °C. Warm the mixture to 90 °C and stir for 4 hours. Cool to room temperature and pour onto ice, then neutralize with sodium carbonate to precipitate 4-nitropyridine-N-oxide.

-

Chlorination: Reflux the 4-nitropyridine-N-oxide (1.0 eq) in excess phosphoryl chloride (POCl₃) for 2 hours. Carefully quench the reaction by pouring it over crushed ice. Extract the product, 4-chloro-3-nitropyridine, with ethyl acetate.

-

Trifluoromethylation (Example): In a sealed vessel, combine 4-chloro-3-nitropyridine (1.0 eq), CuI (0.1 eq), and methyl fluorosulfonyldifluoroacetate (3.0 eq) in DMF. Heat the reaction at 100 °C for 12 hours.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with diethyl ether. The organic layers are combined, dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-chloro-3,5-bis(trifluoromethyl)pyridine.

Protocol: In Vitro RORγt Ligand Binding Assay

This protocol describes a method to determine the binding affinity (IC₅₀) of a test compound containing a bis(trifluoromethyl)pyridine scaffold.

Causality: This is a competitive binding assay. A radiolabeled tracer ligand with known affinity for RORγt is used. The test compound's ability to displace this tracer is measured. The amount of displaced tracer is proportional to the test compound's affinity for the receptor. Scintillation proximity assay (SPA) beads emit light when the radioligand is bound, providing a signal that decreases in the presence of a competitive inhibitor.

Step-by-Step Methodology:

-

Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM EDTA, 2 mM DTT). Prepare recombinant human RORγt ligand-binding domain (LBD). Prepare [³H]-labeled 25-hydroxycholesterol (tracer ligand).

-

Compound Preparation: Serially dilute the bis(trifluoromethyl)pyridine test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

-

Assay Plate Setup: To a 384-well plate, add 2 µL of the diluted test compound solution.

-

Reaction Mixture: Prepare a master mix containing the RORγt LBD, the [³H] tracer ligand, and SPA beads in the assay buffer. The final concentration of each component should be optimized (e.g., 5 nM RORγt, 2 nM tracer).

-

Incubation: Dispense 18 µL of the master mix into each well of the assay plate. Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

-

Data Acquisition: Read the plate on a suitable microplate scintillation counter (e.g., a MicroBeta or TopCount).

-

Data Analysis: Plot the scintillation counts against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Outlook and Conclusion

The bis(trifluoromethyl)pyridine scaffold is a testament to the power of fluorine chemistry in tailoring molecular properties for specific, high-value applications. Its utility is firmly established in both pharmaceuticals and agrochemicals, where it consistently delivers compounds with enhanced potency, selectivity, and metabolic stability. In materials science, its full potential is still being explored, with promising applications in organic electronics and beyond. Future research will likely focus on developing more efficient and scalable synthetic routes to novel substitution patterns and on exploring the scaffold's use in other areas, such as catalysis and polymer chemistry. For professionals in drug discovery and applied chemical sciences, the bis(trifluoromethyl)pyridine core represents a validated and highly valuable tool for overcoming complex design challenges.

A Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine: A Versatile Fluorinated Building Block

Abstract

2-Chloro-3,5-bis(trifluoromethyl)pyridine is a highly functionalized, electron-deficient heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a chlorine atom at the 2-position activated by two powerful electron-withdrawing trifluoromethyl groups at the 3- and 5-positions, makes it an exceptionally reactive and valuable building block for advanced molecular synthesis.[3] This guide provides an in-depth review of its synthesis, physicochemical properties, and core reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We will explore the mechanistic principles that govern its transformations and provide field-proven experimental protocols. Furthermore, we will examine its application in the construction of complex molecules, underscoring its potential for developing next-generation drugs and crop protection agents.

Introduction: The Ascendancy of Fluorinated Pyridines

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. When integrated into a pyridine scaffold, a privileged structure in numerous commercial products, the resulting trifluoromethylpyridines (TFMPs) represent a class of intermediates with immense synthetic potential.[4]

Among these, this compound (CAS No. 70158-60-0) stands out. The presence of two CF₃ groups creates a profound electron deficiency across the pyridine ring, which dramatically activates the C2-chloro substituent towards displacement.[3] This inherent reactivity provides a reliable chemical handle for introducing a wide array of molecular fragments, making it a powerful tool for researchers and process chemists aiming to synthesize novel and complex chemical entities. This document serves as a technical resource, consolidating the chemistry of this unique reagent and providing practical insights into its effective utilization.

Physicochemical Properties and Spectroscopic Profile

The physical and chemical characteristics of this compound are foundational to its handling and reactivity. Key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 70158-60-0 | [5] |

| Molecular Formula | C₇H₂ClF₆N | [6] |

| Molecular Weight | 249.54 g/mol | [5] |

| Boiling Point | 169 °C at 760 mmHg | [5] |

| Density | 1.543 g/cm³ | [5] |

| XLogP3 | 3.6 | [5][6] |

| Appearance | Clear, colorless oil | [3] |

Spectroscopic Analysis: While detailed, publicly available spectra are scarce, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds:

-

¹H NMR: Two signals in the aromatic region, each a doublet or doublet of doublets, corresponding to the protons at the C4 and C6 positions.

-

¹⁹F NMR: A single resonance for the six fluorine atoms of the two equivalent CF₃ groups.

-

¹³C NMR: Seven distinct carbon signals. The carbons attached to the trifluoromethyl groups (C3 and C5) and the chlorine (C2) will show characteristic shifts and C-F coupling.

-

Mass Spectrometry: The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio).

Synthesis and Manufacturing Pathway

The synthesis of multi-substituted trifluoromethylpyridines often begins with readily available picoline or lutidine precursors, which undergo simultaneous vapor-phase chlorination and fluorination at high temperatures.[1][2] The synthesis of this compound can be achieved from 3,5-lutidine under such conditions, with reported yields in the range of 60-80%.[1]